molecular formula C9H18N2O3Si B14631030 3,5-Dimethyl-1-[(trimethoxysilyl)methyl]-1H-pyrazole CAS No. 55349-24-1

3,5-Dimethyl-1-[(trimethoxysilyl)methyl]-1H-pyrazole

Cat. No.: B14631030
CAS No.: 55349-24-1
M. Wt: 230.34 g/mol
InChI Key: MJAZHVWJKPQUMK-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-[(trimethoxysilyl)methyl]-1H-pyrazole is a compound that belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry This compound is particularly interesting due to its unique structural features, which include a pyrazole ring substituted with dimethyl groups and a trimethoxysilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-[(trimethoxysilyl)methyl]-1H-pyrazole typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylpyrazole with a trimethoxysilyl-containing reagent. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-[(trimethoxysilyl)methyl]-1H-pyrazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a wide range of functionalized pyrazoles .

Scientific Research Applications

3,5-Dimethyl-1-[(trimethoxysilyl)methyl]-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-[(trimethoxysilyl)methyl]-1H-pyrazole involves its interaction with specific molecular targets. The trimethoxysilyl group can form strong bonds with various substrates, enhancing the compound’s stability and reactivity. Additionally, the pyrazole ring can participate in various biochemical pathways, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-1-[(trimethoxysilyl)methyl]-1H-pyrazole is unique due to the presence of both dimethyl and trimethoxysilyl groups. This combination enhances its reactivity and makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Properties

CAS No.

55349-24-1

Molecular Formula

C9H18N2O3Si

Molecular Weight

230.34 g/mol

IUPAC Name

(3,5-dimethylpyrazol-1-yl)methyl-trimethoxysilane

InChI

InChI=1S/C9H18N2O3Si/c1-8-6-9(2)11(10-8)7-15(12-3,13-4)14-5/h6H,7H2,1-5H3

InChI Key

MJAZHVWJKPQUMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C[Si](OC)(OC)OC)C

Origin of Product

United States

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